molecular formula C16H21N3O B8346537 1-{1-[(3-Phenyl-5-isoxazolyl)methyl]-4-piperidinyl}methanamine

1-{1-[(3-Phenyl-5-isoxazolyl)methyl]-4-piperidinyl}methanamine

Cat. No. B8346537
M. Wt: 271.36 g/mol
InChI Key: OPDSTAZJPISRIW-UHFFFAOYSA-N
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Patent
US08809538B2

Procedure details

Trifluoroacetic acid (2.1 mL) was added to a room temperature solution of the compound prepared in Example 8 (0.99 g) in dichloromethane (10 mL). The reaction was stirred overnight and then concentrated. The crude residue was azeotroped with a solution of hexane and toluene, diluted with ethyl acetate and washed with an aqueous 10% sodium carbonate solution. The organics were dried over anhydrous magnesium sulfate and concentrated to obtain the title compound (0.60 g) having the following physical data.
Quantity
2.1 mL
Type
reactant
Reaction Step One
Name
compound
Quantity
0.99 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.[C:8]1([C:14]2[CH:18]=[C:17]([CH2:19][N:20]3[CH2:25][CH2:24][CH:23]([CH2:26][NH:27]C(=O)OC(C)(C)C)[CH2:22][CH2:21]3)[O:16][N:15]=2)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>ClCCl>[C:8]1([C:14]2[CH:18]=[C:17]([CH2:19][N:20]3[CH2:21][CH2:22][CH:23]([CH2:26][NH2:27])[CH2:24][CH2:25]3)[O:16][N:15]=2)[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1

Inputs

Step One
Name
Quantity
2.1 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
compound
Quantity
0.99 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=NOC(=C1)CN1CCC(CC1)CNC(OC(C)(C)C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude residue was azeotroped with a solution of hexane and toluene
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate
WASH
Type
WASH
Details
washed with an aqueous 10% sodium carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NOC(=C1)CN1CCC(CC1)CN
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g
YIELD: CALCULATEDPERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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